Ifkaiwsgikslf
Description
Significance of Animal Venom Peptidomes in Biochemical Research
The peptidomes of animal venoms, particularly those from creatures like scorpions, snakes, spiders, and cone snails, are a rich source of novel bioactive compounds. mdpi.comnih.govresearchgate.netudc.galnih.govaquadocs.org These peptides often target ion channels, cell membranes, and other critical cellular components with remarkable precision. nih.govnih.govscienceopen.com This specificity makes them invaluable tools for studying fundamental biological processes and provides a vast library of molecular scaffolds for the development of new therapeutic agents. mdpi.comnih.govresearchgate.netudc.galnih.govnih.gov Researchers have been isolating and characterizing these peptides to explore their potential in treating a wide range of diseases, including cancer, infectious diseases, and neurological disorders. mdpi.comnih.govresearchgate.netudc.galnih.govscienceopen.comnih.gov The study of venom peptidomes has been greatly advanced by modern techniques such as transcriptomics and proteomics, which allow for the large-scale identification and characterization of these complex molecules. nih.govresearchgate.net
Historical Context of Scorpion Venom Peptide Discovery and Characterization
The scientific investigation of scorpion venom components has a history stretching back to the mid-20th century. nih.gov A landmark study in 1970 by Miranda and colleagues successfully isolated and characterized several neurotoxic peptides from the venom of different scorpion species. nih.gov This foundational work laid the groundwork for future research in toxicology and pharmacology. nih.gov Over the decades, advancements in separation techniques like high-performance liquid chromatography (HPLC) and mass spectrometry have enabled the purification and detailed analysis of a growing number of scorpion venom peptides. nih.govmdpi.com The advent of cDNA library screening and, more recently, next-generation sequencing has revolutionized the field, leading to the discovery of a vast diversity of peptides, including those with antimicrobial and antiviral properties. researchgate.netresearchgate.net
Classification and Structural Diversity of Non-Disulfide Bridged Peptides (NDBPs) from Scorpion Venoms
Scorpion venom peptides are broadly categorized into two main groups: disulfide-bridged peptides (DBPs) and non-disulfide bridged peptides (NDBPs). nih.govmdpi.comresearchgate.netcapes.gov.brnih.gov While DBPs are known for their neurotoxic effects targeting ion channels, NDBPs are a diverse group of molecules with a wide range of biological activities, including antimicrobial, antiviral, and immunomodulatory functions. researchgate.netcapes.gov.brnih.govnih.gov NDBPs are typically small, consisting of 13 to 56 amino acids, and often adopt an α-helical structure. researchgate.net A classification system for NDBPs was first proposed in 2005 and later updated in 2014 to accommodate the increasing number of newly discovered peptides. nih.govexpasy.org This system categorizes NDBPs into families based on their length, sequence similarity, and biological activity. nih.govexpasy.org The structural diversity of NDBPs is a key feature, with variations in their primary sequences leading to a broad spectrum of functions. capes.gov.brnih.gov
Overview of IFKAIWSGIKSLF (Hp1090) within the Context of NDBP Research
This compound, also known as Hp1090, is a non-disulfide bridged peptide discovered in the venom of the Asian forest scorpion, Heterometrus petersii. researchgate.netcpu-bioinfor.orgbiocompare.com It is a 13-amino acid peptide that belongs to the NDBP family and has garnered significant attention for its biological activities. researchgate.netcpu-bioinfor.orgnih.gov Structurally, Hp1090 forms an amphipathic α-helix, a common feature among many antimicrobial and antiviral peptides. researchgate.netcpu-bioinfor.org Research has primarily focused on its potent antiviral activity, particularly against the Hepatitis C virus (HCV). researchgate.netresearchgate.net Studies have shown that Hp1090 can directly interact with and disrupt the viral membrane, thereby inhibiting viral entry into host cells. researchgate.netresearchgate.net This mechanism of action makes Hp1090 a promising lead compound in the development of new antiviral therapies. researchgate.net
Compound Details
| Compound Name | Sequence |
| This compound (Hp1090) | Ile-Phe-Lys-Ala-Ile-Trp-Ser-Gly-Ile-Lys-Ser-Leu-Phe |
| Hp1035 | IFSAIGGFLKSIF |
| IsCT | Not specified in the provided context |
| Mucroporin-M1 | Not specified in the provided context |
| ST4V | Not specified in the provided context |
| Dermaseptin S4 | Not specified in the provided context |
Research Findings on this compound (Hp1090)
| Finding | Details |
| Source | Venom of the scorpion Heterometrus petersii. researchgate.netcpu-bioinfor.orgbiocompare.com |
| Sequence | This compound. cpu-bioinfor.orgnovoprolabs.com |
| Molecular Weight | 1509.85 Da. biocompare.com |
| Structure | Amphipathic α-helical peptide. researchgate.netcpu-bioinfor.org |
| Biological Activity | Antiviral (specifically against Hepatitis C virus), antimicrobial, and antibacterial. researchgate.netcpu-bioinfor.orgbiocompare.com |
| Mechanism of Action | Acts as a virucide by directly interacting with and permeabilizing the phospholipid membrane of the HCV virus, preventing its entry into host cells. researchgate.netresearchgate.net |
| In Vitro Activity | Inhibits HCV infection with an IC50 of 7.62 µg/ml (5.0 µM). researchgate.netresearchgate.net |
| Homology | Shows high homology to Hp1035, another peptide from the same scorpion, which, however, does not exhibit anti-HCV activity. researchgate.net |
| Synthesis | Has been successfully synthesized using Fmoc solid-phase peptide synthesis. researchgate.net |
| Family | Belongs to the scorpion NDBP 5 family. cpu-bioinfor.org |
Structure
2D Structure
Properties
bioactivity |
Antiviral |
|---|---|
sequence |
IFKAIWSGIKSLF |
Origin of Product |
United States |
Molecular Architecture and Conformational Dynamics of Ifkaiwsgikslf
Primary Amino Acid Sequence Analysis and Peptide Length
Table 1: Amino Acid Composition of IFKAIWSGIKSLF
| Position | Amino Acid | 3-Letter Code | 1-Letter Code | Side Chain Property |
|---|---|---|---|---|
| 1 | Isoleucine | Ile | I | Hydrophobic |
| 2 | Phenylalanine | Phe | F | Hydrophobic (Aromatic) |
| 3 | Lysine (B10760008) | Lys | K | Hydrophilic (Positively Charged) |
| 4 | Alanine | Ala | A | Hydrophobic |
| 5 | Isoleucine | Ile | I | Hydrophobic |
| 6 | Tryptophan | Trp | W | Hydrophobic (Aromatic) |
| 7 | Serine | Ser | S | Hydrophilic (Polar) |
| 8 | Glycine (B1666218) | Gly | G | Neutral |
| 9 | Isoleucine | Ile | I | Hydrophobic |
| 10 | Lysine | Lys | K | Hydrophilic (Positively Charged) |
| 11 | Serine | Ser | S | Hydrophilic (Polar) |
| 12 | Leucine | Leu | L | Hydrophobic |
Post-Translational Modifications: Focus on C-Terminal Amidation and its Enzymatic Pathways
Many naturally occurring peptides undergo post-translational modifications, which are crucial for their biological activity. A common modification is C-terminal amidation, where the C-terminal carboxyl group is converted to an amide. nih.govnih.gov This modification is vital for the structure and function of numerous peptide hormones. digitellinc.com The presence of a C-terminal amide can significantly increase the biological potency of a peptide, sometimes by a factor of a hundred or even a thousand, compared to its free-carboxylate version. digitellinc.com
The enzymatic pathway for C-terminal amidation typically involves a two-step process catalyzed by enzymes encoded by a single mRNA. nih.gov One of the key enzymes in this process is peptidylglycine alpha-amidating monooxygenase (PAM). digitellinc.com This enzyme converts peptides with a C-terminal glycine residue into the corresponding amidated peptide. nih.gov C-terminal amidation can also enhance a peptide's receptor binding activity by altering its secondary structure, for instance, by increasing the proportion of α-helix and decreasing β-sheet content. jmb.or.kr
Secondary Structural Elements: Elucidation of Alpha-Helical Conformation
Secondary structure refers to the local, repeating structures that form within a polypeptide chain, with the α-helix and β-sheet being the most common. khanacademy.orgnih.gov These structures are stabilized by hydrogen bonds between the backbone atoms of the amino acids. khanacademy.orgjackwestin.com In an α-helix, hydrogen bonds form between the carbonyl oxygen of one amino acid and the amino hydrogen of an amino acid four residues ahead in the sequence (i, i+4). khanacademy.orgjackwestin.com
The peptide this compound has a strong propensity to form an α-helical structure, particularly in membrane-mimicking environments. nih.gov This conformational change from a disordered state in aqueous solution to a structured helix is a common feature of many bioactive peptides. mdpi.com The α-helical conformation is crucial for the peptide's function, often facilitating its insertion into and interaction with cell membranes. mdpi.com The stability of the α-helix is influenced by the amino acid sequence, with certain residues promoting helix formation while others, like proline, can act as "helix breakers". khanacademy.org
Amphipathic Nature and its Structural Implications
Amphipathicity refers to the property of a molecule having both hydrophilic (water-loving) and hydrophobic (water-fearing) regions. nih.govlibretexts.org In peptides, this arises from the specific arrangement of amino acids with polar and nonpolar side chains. When an α-helical peptide is amphipathic, the hydrophobic residues are segregated to one side of the helix, while the hydrophilic residues are on the opposite side.
The peptide this compound exhibits a distinct amphipathic character. A helical wheel projection, a diagram that visualizes the positions of amino acid residues around an α-helix, would show a clear separation of its hydrophobic residues (I, F, A, W, L) and hydrophilic/charged residues (K, S). This amphipathic structure is critical for its interaction with cell membranes. The hydrophobic face of the helix can interact with the lipid core of the membrane, while the hydrophilic face can remain exposed to the aqueous environment or interact with the polar head groups of the lipids. mdpi.com
Influence of Amino Acid Composition and Charge on Peptide Conformation and Stability
The balance between charged and hydrophobic residues affects the peptide's folding and its interaction with different environments. nih.gov For instance, the hydrophobic amino acids in this compound, which include isoleucine, phenylalanine, tryptophan, and leucine, contribute to the hydrophobic interactions that drive the folding of the peptide and its partitioning into lipid membranes. mdpi.com The stability of the resulting conformation is a delicate balance of these hydrophobic forces and the electrostatic interactions involving the charged and polar residues.
Role of Electrostatic Interactions in Peptide Structural Integrity
Electrostatic interactions, which include attractions and repulsions between charged and polar groups, play a complex and vital role in the structural integrity of peptides. mdpi.com In the case of this compound, the positively charged lysine residues are key mediators of electrostatic interactions. These interactions are not only important for the peptide's attraction to negatively charged surfaces but also contribute to the stability of its folded conformation. nih.gov
Strong attractive electrostatic forces between the cationic groups on the peptide (like the lysine side chains) and anionic groups in its environment can initiate and stabilize the formation of an α-helix. nih.gov While hydrophobic effects are a primary driver of peptide folding, electrostatic interactions are significant for the formation and stabilization of secondary structures, especially in membrane-like environments. nih.gov These interactions can guide the peptide to its target and lock it into its functional conformation. biorxiv.org
Biosynthesis and Recombinant Expression Strategies for Ifkaiwsgikslf
Transcriptomic Approaches for Precursor Identification and Gene Cloning from Venom Glands
The journey to understanding and producing a specific peptide like IFKAIWSGIKSLF begins with identifying its genetic source material. Transcriptomics, the study of the complete set of RNA transcripts in a cell, is a powerful tool for this purpose, particularly in the context of venom glands, which are essentially bio-factories for a vast array of peptides and proteins. csic.esmdpi.com
Modern transcriptomic studies of venom glands have largely moved from Expressed Sequence Tag (EST) technology to more advanced Next-Generation Sequencing (NGS) methods. csic.es These high-throughput sequencing technologies provide a comprehensive and accurate snapshot of the genes being actively transcribed in the venom gland cells at a specific time. csic.esnih.gov This allows researchers to generate an exhaustive inventory of the molecular diversity within the venom, including the precursors of peptides like this compound. csic.esnih.gov
The process typically involves the following steps:
Venom Gland Extraction and RNA Isolation: The initial step is the careful dissection of the venom glands from the scorpion. Total RNA is then extracted from these glands, capturing the messenger RNA (mRNA) molecules that carry the genetic code for protein and peptide synthesis.
cDNA Library Construction and Sequencing: The extracted mRNA is reverse-transcribed into complementary DNA (cDNA), which is more stable and suitable for sequencing. This cDNA library, representing all the genes expressed in the venom gland, is then sequenced using NGS platforms. rsc.org
Bioinformatic Analysis and Precursor Identification: The massive amount of sequence data generated is then analyzed using specialized bioinformatic tools. Scientists search for sequences that have the characteristic features of peptide precursors. These precursors typically include a signal peptide, the mature peptide sequence (in this case, this compound), and often a propeptide region. researchgate.netrsc.org In the case of this compound (Hp1090), it was identified from a cDNA library of the H. petersii venom gland and was found to have a putative 23-residue signal peptide. researchgate.net
Gene Cloning: Once the precursor sequence is identified, specific primers can be designed to amplify the full gene from the cDNA library using the polymerase chain reaction (PCR). rsc.org This cloned gene can then be used for further studies and for recombinant production.
The application of transcriptomics has revolutionized the study of venoms, revealing a far greater complexity than previously imagined, with hundreds of different peptide and protein precursors being synthesized in a single venom gland. csic.esnih.gov
Enzymatic Systems Involved in Peptide Processing and Maturation (e.g., α-Amidation Pathway)
The transcript identified from the venom gland codes for a precursor peptide, which must undergo several post-translational modifications to become the final, active peptide. One of the most critical maturation steps for many bioactive peptides, including likely for this compound, is C-terminal α-amidation. nih.govnih.govresearchgate.net
The peptide sequence of Hp1090 (this compound) is followed by a Gly-Lys-Arg (GKR) sequence, which is a common signal for post-translational processing. researchgate.netmdpi-res.com The "G" (Glycine) is the donor for the amide group in the amidation reaction. The "KR" (Lysine-Arginine) is a typical cleavage site for proprotein convertases.
The α-amidation process is catalyzed by a bifunctional enzyme called Peptidylglycine α-Amidating Monooxygenase (PAM). nih.govx-mol.commdpi.com This enzyme carries out a two-step reaction:
Hydroxylation: The first domain, Peptidylglycine α-Hydroxylating Monooxygenase (PHM), hydroxylates the α-carbon of the C-terminal glycine (B1666218) residue. This is a copper- and ascorbate-dependent reaction. nih.govresearchgate.net
Lyase Reaction: The second domain, Peptidyl-α-hydroxyglycine α-Amidating Lyase (PAL), then cleaves the N-Cα bond, releasing the amidated peptide and glyoxylate. nih.govresearchgate.net
This amidation is crucial as it can enhance the peptide's biological activity, stability against degradation by proteases, and its receptor binding affinity. nih.gov The presence of the GKR signal in the precursor of this compound strongly suggests that it undergoes this enzymatic maturation process to yield a C-terminally amidated phenylalanine (F-NH2). researchgate.netmdpi-res.com
| Enzymatic Step | Enzyme/Domain | Function | Cofactors/Requirements |
| Propeptide Cleavage | Proprotein Convertases | Cleavage at basic residues (e.g., Lys-Arg) to release the glycine-extended peptide. | - |
| Glycine Hydroxylation | Peptidylglycine α-Hydroxylating Monooxygenase (PHM) | Adds a hydroxyl group to the α-carbon of the C-terminal glycine. | Copper, Ascorbate, Molecular Oxygen |
| Amide Formation | Peptidyl-α-hydroxyglycine α-Amidating Lyase (PAL) | Cleaves the hydroxylated glycine, leaving an amidated C-terminus on the peptide. | - |
Methodologies for Heterologous Production and Purification of this compound
Once the gene for this compound is cloned, it can be introduced into a host organism to produce the peptide in larger quantities than can be obtained from venom. This process is known as heterologous expression. nih.gov The choice of expression system is critical and depends on factors like the complexity of the peptide and the required post-translational modifications. thermofisher.com
For a relatively small peptide like this compound, bacterial systems, particularly Escherichia coli, are often the first choice due to their rapid growth, high yield potential, and cost-effectiveness. nih.govabyntek.com However, as a eukaryotic peptide, producing it in a prokaryotic host like E. coli can sometimes lead to issues like misfolding and lack of necessary post-translational modifications. nih.gov
Common strategies for heterologous production and purification include:
Expression Vector Construction: The cloned gene for the this compound precursor is inserted into an expression vector. This vector contains all the necessary genetic elements for the host cell to transcribe and translate the gene. To improve expression and purification, the gene is often fused with a tag, such as a His-tag or Glutathione-S-transferase (GST). nih.govmdpi.com
Host Cell Transformation and Expression: The expression vector is introduced into the host cells (e.g., E. coli). The cells are then cultured, and gene expression is induced, leading to the production of the fusion protein. abyntek.com
Purification: After expression, the cells are harvested and lysed. The fusion protein is then purified from the cell lysate. Affinity chromatography is a common method, where the fusion tag binds specifically to a resin, allowing for the separation of the target protein from other cellular components. mdpi.com
Tag Cleavage and Final Purification: If a fusion tag was used, it is often cleaved off using a specific protease to yield the final, untagged peptide. mdpi.com Further purification steps, such as reverse-phase high-performance liquid chromatography (RP-HPLC), are then used to obtain a highly pure sample of this compound. The purity and correct molecular weight of the synthesized peptide are confirmed using techniques like mass spectrometry. researchgate.net
While bacterial systems are common, other systems like yeast (Pichia pastoris), insect cells, or even plant-based systems can also be used, especially if specific eukaryotic post-translational modifications are required. nih.govnih.govresearchgate.net For this compound, which was successfully synthesized using solid-phase peptide synthesis for initial studies, recombinant production offers a scalable and cost-effective alternative for generating the larger quantities needed for in-depth research. researchgate.net
| Production System | Advantages | Disadvantages | Suitability for this compound |
| Escherichia coli | Rapid growth, high yield, low cost, well-established genetics. nih.govabyntek.com | Lack of eukaryotic post-translational modifications, potential for inclusion body formation. nih.gov | Suitable, especially if amidation is not required or can be performed in vitro. |
| Yeast (P. pastoris) | Can perform some post-translational modifications, capable of high-density culture. nih.govsci-hub.se | Hyper-glycosylation may occur, which might not be native to the peptide. nih.gov | A good alternative to bacterial systems, potentially offering better folding. |
| Insect Cells | Good for complex proteins requiring extensive post-translational modifications similar to mammalian cells. thermofisher.com | More time-consuming and expensive than bacterial or yeast systems. thermofisher.com | Likely overkill for a small peptide, but a viable option. |
| Cell-Free Synthesis | Rapid production, ability to incorporate non-natural amino acids. nih.gov | Can be expensive for large-scale production. | A useful method for rapid screening of variants. |
| Solid-Phase Synthesis | High purity, precise control over the sequence, can incorporate modifications. researchgate.net | Can be expensive, especially for longer peptides. | Proven to be effective for this compound synthesis. researchgate.net |
Synthetic Methodologies and Peptide Engineering of Ifkaiwsgikslf Analogues
Solid-Phase Peptide Synthesis (SPPS) Techniques for IFKAIWSGIKSLF and its Analogues
The primary method for producing this compound and its derivatives is Solid-Phase Peptide Synthesis (SPPS). biotage.combeilstein-journals.orgvapourtec.com This technique, pioneered by Bruce Merrifield, revolutionized peptide synthesis by anchoring the initial amino acid to an insoluble polymer resin, allowing for sequential addition of subsequent amino acids. biotage.comvapourtec.com A key advantage of SPPS is the simplification of the purification process; excess reagents and by-products are easily washed away by filtration while the growing peptide chain remains attached to the solid support. biotage.combachem.com
For peptides like this compound, the most prevalent SPPS method utilizes the Fmoc/t-Bu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. beilstein-journals.orgfrontiersin.org In this approach:
The N-terminus of the amino acid to be added is protected by an Fmoc group, which is base-labile. This group is removed at the start of each coupling cycle using a weak base, typically piperidine (B6355638) in a solvent like dimethylformamide (DMF). beilstein-journals.orgfrontiersin.org
Reactive amino acid side chains (like that of Lysine) are protected by acid-labile groups, such as tert-butyl (tBu). beilstein-journals.org
After the final amino acid is coupled, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA). biotage.combeilstein-journals.org
The efficiency of SPPS can be enhanced through automation and the use of microwave-assisted synthesizers, which can accelerate reaction times for both the deprotection and coupling steps. beilstein-journals.orgbachem.com Following cleavage from the resin, the crude peptide is purified to a high degree, typically using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). cnr.it
Design Principles for Engineered Peptides and Analogues (e.g., modification of charge, hydrophobicity)
The engineering of antimicrobial peptides (AMPs) like this compound is guided by established design principles aimed at enhancing biological activity while maintaining selectivity for microbial targets over host cells. mdpi.commdpi.com The two most critical physicochemical parameters manipulated in analogue design are net positive charge and hydrophobicity. mdpi.comnih.govmdpi.com
Net Positive Charge: Bacterial membranes are rich in negatively charged components, such as phospholipids (B1166683). Increasing the net positive charge of a peptide, primarily by incorporating basic residues like Lysine (B10760008) (K) or Arginine (R), enhances the initial electrostatic attraction to the bacterial surface, which is a crucial first step in its mechanism of action. mdpi.commdpi.com this compound has a net charge of +3 at neutral pH, attributed to its two Lysine (K) residues and the N-terminus. mdpi.com
Hydrophobicity and Amphipathicity: Hydrophobicity, the measure of non-polar character, is essential for the peptide's ability to insert into and disrupt the lipid bilayer of the cell membrane. nih.govnih.gov The specific arrangement of hydrophobic and hydrophilic residues determines the peptide's amphipathicity, often leading to the formation of an α-helical secondary structure where these residues are segregated on opposite faces. cpu-bioinfor.orgnih.gov This amphipathic structure is critical for membrane permeabilization. cpu-bioinfor.org However, excessive hydrophobicity can lead to indiscriminate membrane lysis, resulting in toxicity to host cells (e.g., hemolysis). mdpi.comnih.gov Therefore, peptide engineering seeks to find an optimal balance to maximize antimicrobial potency while minimizing host cytotoxicity. mdpi.com
| Design Principle | Rationale for Peptide Engineering | Impact on this compound Analogues |
| Increase Net Positive Charge | Enhances electrostatic attraction to negatively charged bacterial membranes. mdpi.commdpi.com | Substitution with or addition of basic amino acids (e.g., Lysine, Arginine) to increase antimicrobial potency. |
| Modify Hydrophobicity | Crucial for insertion into and disruption of the lipid core of cell membranes. nih.govnih.gov | Substitution with hydrophobic residues (e.g., Tryptophan, Leucine) can increase activity, but must be balanced to avoid host cell toxicity. mdpi.comnih.gov |
| Optimize Amphipathicity | The spatial separation of hydrophobic and hydrophilic residues is key for membrane interaction and pore formation. nih.govnih.gov | Strategic placement of amino acids to maintain or improve the amphipathic nature of the peptide's secondary structure (e.g., α-helix). cpu-bioinfor.org |
Structure-Activity Relationship (SAR) Studies via Amino Acid Substitutions and Truncations in Analogues
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and peptide development. gardp.orgashp.org These studies involve systematically modifying the peptide's structure—through amino acid substitutions, deletions (truncations), or additions—and evaluating the impact of these changes on biological activity. gardp.orgresearchgate.net This process allows researchers to identify which residues or regions are critical for the peptide's function. ashp.org
For AMPs, SAR studies often focus on improving potency, broadening the spectrum of activity, and increasing selectivity. nih.govmdpi.com Even a single amino acid substitution can lead to significant changes in bioactivity. mdpi.com For example, a study on the scorpion peptide stigmurin demonstrated that analogues with substitutions that increased positive charge and hydrophobicity exhibited superior and broader antibacterial activity compared to the parent peptide. nih.govmdpi.com
An example of an analogue of this compound is the peptide UyCT1, which has the sequence IFG AIWSGIKSLF. mdpi.com This analogue features a single substitution of a positively charged Lysine (K) at position 3 with a neutral, smaller Glycine (B1666218) (G). This modification directly impacts the peptide's physicochemical properties.
| Peptide | Sequence | Molecular Weight (Da) | Net Charge (at pH 7) | Grand Average of Hydropathicity (GRAVY) | Source |
| This compound (Hp1090) | Ile-Phe-Lys -Ala-Ile-Trp-Ser-Gly-Ile-Lys-Ser-Leu-Phe | 1508.82 | +3 | 1.077 | mdpi.com |
| UyCT1 | Ile-Phe-Gly -Ala-Ile-Trp-Ser-Gly-Ile-Lys-Ser-Leu-Phe | 1437.11 | +2 | 1.346 | mdpi.com |
Optimization of Peptide Solubility and Stability for Research Applications
For any peptide to be useful in research or as a therapeutic lead, it must possess adequate solubility and stability. mdpi.comnih.gov Poor solubility can complicate handling and experimental use, while low stability, particularly against protease degradation in biological fluids, can limit a peptide's effective lifespan. ethz.ch
One common issue during SPPS, especially for hydrophobic sequences, is on-resin aggregation. sigmaaldrich.com As the peptide chain elongates, it can fold into secondary structures that cause multiple peptide chains to aggregate, hindering subsequent deprotection and coupling reactions and leading to lower purity and yield. sigmaaldrich.com Strategies to mitigate this include the temporary incorporation of "structure-breaking" elements, such as pseudoproline dipeptides, which disrupt the formation of these aggregates during synthesis. sigmaaldrich.com
To enhance stability in biological applications, several chemical modifications can be employed:
C-terminal Amidation: The native peptide Hp1090 is predicted to be C-terminally amidated. cpu-bioinfor.org This common post-translational modification neutralizes the negative charge of the C-terminal carboxyl group and has been shown to increase resistance to degradation by carboxypeptidases, thereby enhancing peptide stability. nih.gov
Incorporation of Unnatural Amino Acids: Replacing standard L-amino acids with their D-amino acid counterparts can make peptides resistant to proteases, which are stereospecific for L-isomers.
Optimizing solubility often involves balancing the hydrophobic and hydrophilic character of the peptide. ashp.org While high hydrophobicity is often linked to antimicrobial activity, it can also cause poor aqueous solubility and aggregation. nih.gov Therefore, SAR studies also inform the design of analogues with an optimal solubility profile for specific research applications. nih.gov
Mechanisms of Biological Activity of Ifkaiwsgikslf at the Molecular and Cellular Levels
Antiviral Mechanisms of Action
Hp1090 has demonstrated significant potential as an antiviral agent, primarily targeting enveloped viruses. Its mechanism is multifaceted, involving direct interaction with viral particles and interference with the initial stages of the viral life cycle.
Interaction with Hepatitis C Virus (HCV): Virucidal Activity and Membrane Permeabilization
Research has extensively focused on the anti-HCV activity of Hp1090. The peptide exhibits a potent virucidal effect, meaning it directly inactivates viral particles. mdpi.comresearchgate.net Studies have shown that Hp1090 inhibits HCV infection with a half-maximal inhibitory concentration (IC50) of approximately 5.0 to 7.62 µg/ml. mdpi.comresearchgate.net
The primary mechanism for this virucidal activity is the permeabilization of the viral envelope. mdpi.comresearchgate.net As an amphipathic α-helical peptide, Hp1090 interacts directly with the phospholipid membrane of the HCV virion. This interaction disrupts the integrity of the viral envelope, leading to the loss of infectivity. researchgate.net This direct action on the viral particle is a key feature of its anti-HCV strategy, offering a potential therapeutic approach by destabilizing the virus before it can infect host cells. researchgate.net
Inhibition of Viral Infection Initiation and Attachment to Host Cells
By directly targeting and disrupting HCV particles, Hp1090 effectively prevents the initiation of infection. researchgate.net Time-of-addition experiments, where the peptide is added at different stages of the infection process, have provided insight into its mechanism. When HCV is pre-incubated with Hp1090 before being introduced to host cells (Huh7.5.1), there is strong inhibitory activity. researchgate.net This indicates that the peptide acts on the virus itself, reducing its ability to attach to and enter host cells. researchgate.net In contrast, pre-treating the host cells with the peptide shows minimal inhibition, confirming that the primary target is the virus particle rather than host cell receptors. researchgate.net
Effects on Other Viral Systems (e.g., DENV, ZIKV, HSV-1) and Proposed Molecular Targets
While the most detailed research on Hp1090 focuses on HCV, the properties of antimicrobial peptides suggest a broader spectrum of activity against other enveloped viruses. mdpi.com The mechanism of disrupting the viral envelope is a common strategy for many AMPs against viruses like Dengue virus (DENV), Zika virus (ZIKV), and Herpes Simplex Virus-1 (HSV-1). mdpi.comnih.gov Cationic and amphipathic peptides can interact with the negatively charged components of viral envelopes, leading to their disruption. nih.govnih.gov
For these viruses, the proposed molecular target is the lipid envelope itself. mdpi.comnih.gov By compromising the envelope, peptides like Hp1090 can inhibit viral entry, fusion, and subsequent replication steps. mdpi.com For instance, some peptides have been shown to interfere with the function of viral glycoproteins that are essential for attachment and fusion, such as the HA2 subunit of the influenza virus or by interacting with viral envelope phospholipids (B1166683) in HSV-1. nih.govmdpi.com Although specific studies on Hp1090 against DENV, ZIKV, and HSV-1 are not as detailed as for HCV, its known virucidal mechanism suggests it could be effective against these and other enveloped viruses by targeting the integrity of their outer membrane. mdpi.commdpi.com
Table 1: Antiviral Activity of Hp1090 (IFKAIWSGIKSLF)
| Virus Target | Mechanism of Action | Reported IC50 | Key Findings |
|---|---|---|---|
| Hepatitis C Virus (HCV) | Direct virucidal activity; permeabilization of the viral envelope. | 5.0 μM / 7.62 µg/ml | Directly interacts with and disrupts the HCV phospholipid membrane, preventing infection initiation. mdpi.comresearchgate.net |
| Other Enveloped Viruses (e.g., DENV, ZIKV, HSV-1) | Proposed to act via disruption of the viral lipid envelope. | Not specifically reported | The mechanism is likely similar to that against HCV, targeting the physical integrity of the virion. mdpi.comnih.govmdpi.com |
Distinguishing Direct Viral Targeting from Host-Mediated Effects in In Vitro Models
In vitro studies have been crucial in elucidating that Hp1090's primary antiviral action is a direct effect on the virus. researchgate.net As mentioned, time-of-addition assays are a key experimental strategy. The strong inhibition observed when the virus is pre-incubated with the peptide, versus the lack of inhibition when host cells are pre-treated, clearly points to a virucidal mechanism rather than a host-mediated one (like blocking cellular receptors). researchgate.net This distinction is important, as host-targeting antivirals can sometimes have off-target effects, whereas direct-acting agents like Hp1090 offer a more targeted approach to neutralizing the virus outside the cell. nih.gov
Antibacterial Mechanisms of Action
In addition to its antiviral properties, Hp1090 is also recognized as an antibacterial peptide. researchgate.net Its mode of action against bacteria shares similarities with its antiviral mechanism, primarily involving the disruption of microbial membranes.
Interactions with Gram-Positive Bacterial Membranes
Hp1090 is active against both Gram-positive and Gram-negative bacteria. researchgate.net In Gram-positive bacteria, the cell envelope consists of a thick, external peptidoglycan layer and a cytoplasmic membrane. plos.orgeoscu.com The initial step in the antibacterial mechanism of cationic peptides like Hp1090 is the electrostatic interaction with negatively charged components on the bacterial surface. mdpi.com In Gram-positive bacteria, these components include teichoic and lipoteichoic acids, which confer a net negative charge to the cell wall. mdpi.com
Following this initial binding, the peptide's amphipathic nature allows it to insert into and disrupt the cytoplasmic membrane. mdpi.combiointerfaceresearch.com This disruption can lead to the formation of pores or a general destabilization of the membrane, causing leakage of intracellular contents, depolarization of the membrane potential, and ultimately, cell death. biointerfaceresearch.com This membrane-centric mechanism is a hallmark of many antimicrobial peptides and allows them to act rapidly and effectively against susceptible bacteria. mdpi.com
Table 2: Antibacterial Activity of Hp1090 (this compound)
| Bacterial Type | Mechanism of Action | Key Molecular Interactions |
|---|---|---|
| Gram-Positive Bacteria | Disruption of the cytoplasmic membrane. | Electrostatic attraction to negatively charged teichoic acids, followed by insertion into and permeabilization of the cell membrane. mdpi.com |
Interactions with Gram-Negative Bacterial Membranes
The antimicrobial peptide this compound, also known as Hp1090, is derived from the venom of the scorpion Heterometrus petersii. uniroma1.itmdpi.comresearchgate.net Its mechanism of action against Gram-negative bacteria begins with its interaction with the outer membrane. Like many cationic antimicrobial peptides (AMPs), this compound is positively charged, which facilitates an initial electrostatic attraction to the negatively charged components of the bacterial membrane. frontiersin.orgmdpi.com The outer membrane of Gram-negative bacteria is rich in lipopolysaccharide (LPS), a molecule that imparts a net negative charge to the cell surface. frontiersin.orgfrontiersin.org The positively charged residues of this compound are drawn to the anionic phosphate (B84403) groups of the Lipid A component of LPS, initiating the binding process. nih.govnih.gov
Following this initial electrostatic binding, the peptide's hydrophobic residues play a crucial role. The amphipathic nature of this compound allows its nonpolar portions to insert into the hydrophobic lipid bilayer of the bacterial membrane. nih.govresearchgate.net This interaction destabilizes the lipopolysaccharide layer, a key step in disrupting the outer membrane's integrity. mdpi.commicrobenotes.com Proanthocyanidins, another class of compounds, have been shown to bind to the LPS of Gram-negative bacteria, leading to similar destabilization of the outer membrane. mdpi.com The process of permeabilizing the outer membrane is a critical prerequisite for the peptide to reach the inner cytoplasmic membrane and exert its full bactericidal effect. nih.govmicrobenotes.com
Research on hybrid peptides has further illuminated these interactions. When Hp1090 (this compound) was combined with another AMP, CopA3, to form the hybrid peptide InSco2, the resulting molecule showed more potent bactericidal activity against Escherichia coli strains. researchgate.net This enhanced activity is attributed to optimized physicochemical properties, such as increased net positive charge and hydrophobicity, which improve its ability to interact with and disrupt the Gram-negative bacterial membrane. researchgate.netmdpi.com
Role of Membrane Permeabilization in Bacterial Inhibition
The primary mechanism through which this compound inhibits bacterial growth is by compromising the structural integrity of the cell membrane, a process known as membrane permeabilization. mdpi.comfrontiersin.org Once the peptide binds to and integrates into the bacterial membrane, it disrupts the lipid bilayer, leading to the formation of pores or local ruptures. nih.govnih.gov This disruption is a common mechanism for many antimicrobial peptides, which effectively compromises the membrane's essential function as a selective barrier. frontiersin.org
The formation of these pores or channels has several immediate and fatal consequences for the bacterium. Firstly, it causes the leakage of essential intracellular components, such as ions (e.g., potassium), metabolites, and even larger molecules like ATP. mdpi.comnih.govnih.gov This loss of vital constituents disrupts cellular homeostasis and metabolic processes. Secondly, the permeabilization leads to the dissipation of the membrane potential, which is crucial for cellular energy production (e.g., ATP synthesis) and other essential functions. mdpi.comfrontiersin.org The depolarization and subsequent loss of membrane potential are key events in the bactericidal cascade initiated by membrane-active peptides. microbenotes.comfrontiersin.org
Studies on Hp1090 (this compound) have shown that it effectively permeabilizes phospholipid membranes. mdpi.comresearchgate.net This activity is believed to be the cornerstone of its antimicrobial and virucidal effects, as it directly disrupts the physical barrier protecting the organism. mdpi.comresearchgate.net The combination of leakage of cytoplasmic contents and depolarization of the membrane ultimately leads to the inhibition of essential cellular processes and bacterial cell death. frontiersin.orgmicrobenotes.com
Selectivity in Microbial Membrane Targeting
A critical feature of antimicrobial peptides like this compound is their ability to selectively target microbial membranes while exhibiting minimal toxicity toward host (e.g., mammalian) cells. mdpi.comnih.gov This selectivity is primarily due to the fundamental differences in the composition and properties of bacterial versus mammalian cell membranes. mdpi.comnih.gov
Bacterial membranes, particularly those of Gram-negative bacteria, are rich in anionic phospholipids, such as phosphatidylglycerol and cardiolipin, which give the membrane surface a strong net negative charge. frontiersin.orgmdpi.com This negative charge promotes the initial electrostatic attraction of cationic peptides like this compound, which carries a net positive charge. researchgate.netmdpi.com In contrast, mammalian cell membranes are typically composed of zwitterionic phospholipids (e.g., phosphatidylcholine, sphingomyelin) and cholesterol, resulting in an outer leaflet with a neutral or much lower negative charge. mdpi.com This charge difference is a primary determinant for the selective binding of the peptide to bacterial cells.
Furthermore, hydrophobicity plays a significant role in selectivity. While a certain level of hydrophobicity is necessary for the peptide to insert into the lipid bilayer, excessive hydrophobicity can lead to non-specific interactions and increased toxicity towards mammalian cells. mdpi.commdpi.com The balance of charge and hydrophobicity in this compound is therefore optimized for microbial targeting. researchgate.net The peptide InSco2, a hybrid containing the this compound sequence, demonstrated potent bactericidal activity, but this was also associated with some hemolytic activity at higher concentrations, highlighting the delicate balance required to maintain selectivity. researchgate.net The ability to engineer peptides to deliver their contents to specific bacterial cells underscores the potential for highly targeted antimicrobial therapies. frontiersin.org
Investigation of Other Potential Biological Activities (e.g., Hydrogelation properties)
Beyond direct antimicrobial action, peptides are being explored for their potential as biomaterials, particularly for their ability to self-assemble into hydrogels. sciforum.netnih.gov Hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large amounts of water. nih.govmdpi.com Peptide-based hydrogels are of particular interest due to their biocompatibility, biodegradability, and potential for applications in areas like drug delivery and tissue engineering. sciforum.netmdpi.com
The process of hydrogelation is driven by non-covalent interactions between peptide molecules, such as hydrogen bonding, hydrophobic forces, and π-π stacking, which lead to their self-assembly into fibrillar networks. sciforum.net The amino acid sequence and resulting physicochemical properties of a peptide, including its charge and hydrophobicity, are critical determinants of its ability to form a hydrogel. sciforum.netnih.gov
While specific studies on the hydrogelation properties of this compound are not widely documented, research into other peptides, including those derived from scorpions, has shown promise in this area. sciforum.net The investigation of a library of linear scorpion peptides for their gel-forming capabilities indicates that this class of molecules possesses characteristics suitable for self-assembly. sciforum.net Given that this compound is an amphipathic peptide with a defined structure, it possesses the fundamental molecular features that could potentially enable self-assembly and hydrogelation under specific conditions (e.g., concentration, pH, and ionic strength). researchgate.netmdpi.com Further research would be required to explicitly test the capacity of this compound to form hydrogels and to characterize the mechanical and physical properties of such materials.
Data Tables
Table 1: Physicochemical Properties of this compound (Hp1090) and Related Peptides
| Peptide | Sequence | Molecular Weight (Da) | Net Charge (at pH 7.0) | Hydrophobicity (H) | Source |
|---|---|---|---|---|---|
| Hp1090 | This compound | 1508.82 | +3 | 1.077 | researchgate.netresearchgate.net |
| CopA3 | LLCIALRKK | 1050 | +3 | 26.41 | researchgate.net |
| InSco2 | LLCIALRKKGGthis compound | 2660 | +5 | 54.64 | researchgate.net |
| InSco6 | LLCIALRKKGGGGGGthis compound | 2890 | +5 | 50.18 | researchgate.net |
Table 2: Reported Biological Activity of this compound (Hp1090)
| Target Organism/System | Activity Type | Effective Concentration (IC50) | Key Findings | Source |
|---|---|---|---|---|
| Hepatitis C Virus (HCV) | Antiviral / Virucidal | ~5.0 µM | Inhibits HCV infection by permeabilizing the viral envelope. | mdpi.com |
| Escherichia coli | Antibacterial | Not specified | Used as a component in hybrid peptides (InSco2, InSco6) to create potent activity against E. coli. | researchgate.net |
| Phospholipid Liposomes | Membrane Permeabilization | Not applicable | Demonstrates the ability to permeabilize membranes, supporting its virucidal mechanism. | researchgate.net |
Advanced Analytical and Biophysical Characterization of Ifkaiwsgikslf Interactions
Spectroscopic Techniques for Conformational Studies in Various Environments
Circular Dichroism (CD) spectroscopy is a pivotal technique for investigating the secondary structure of peptides like Hp1090. cpu-bioinfor.orgiitkgp.ac.in This method measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral nature and three-dimensional structure of biomolecules. wikipedia.org
Research Findings: CD spectroscopy analysis of synthetic Hp1090 revealed that the peptide adopts a distinct α-helical conformation, particularly in membrane-mimicking environments such as aqueous solutions of trifluoroethanol (TFE). researchgate.net This environment reduces the polarity of the aqueous solvent, promoting the formation of intramolecular hydrogen bonds that stabilize helical structures. The α-helical structure is crucial for the peptide's biological function, as it facilitates an amphipathic arrangement where hydrophobic and hydrophilic amino acid residues are segregated on opposite faces of the helix. cpu-bioinfor.orgresearchgate.net This amphipathicity is a key determinant of its ability to interact with and disrupt biological membranes. cpu-bioinfor.org A helical wheel projection confirms this structural arrangement, which is believed to be fundamental to its mechanism of action. researchgate.net
Advanced Mass Spectrometry for Peptide Sequence Verification and Post-Translational Modification Confirmation
Mass spectrometry (MS) is an indispensable tool for the primary characterization of newly discovered peptides. It provides precise molecular weight measurements, enables sequence verification, and can identify post-translational modifications.
Research Findings: The characterization of Hp1090 involved its initial discovery through a cDNA library from the scorpion's venom gland, which predicted the primary amino acid sequence. researchgate.net To confirm this, the mature peptide was chemically synthesized. researchgate.net Subsequent analysis using mass spectrometry verified the molecular weight of the synthetic peptide. The measured molecular weight of 1508.88 Da closely matched the calculated molecular weight of the amidated form of Hp1090 (1508.85 Da). researchgate.net This confirmed both the correct amino acid sequence (IFKAIWSGIKSLF) and the presence of a C-terminal amidation, a common post-translational modification in venom peptides that often enhances stability and biological activity. researchgate.netresearchgate.net
| Property | Value | Source |
|---|---|---|
| Sequence | This compound | cpu-bioinfor.org |
| Amino Acid Count | 13 | cpu-bioinfor.org |
| Molecular Formula | C76H116N16O16 | cpu-bioinfor.org |
| Calculated Molecular Weight (Amidated) | 1508.85 Da | researchgate.net |
| Measured Molecular Weight (MS) | 1508.88 Da | researchgate.net |
| Net Charge | +2 | cpu-bioinfor.org |
| Isoelectric Point (pI) | 10.59 | nih.gov |
| Structure (in TFE) | α-helical | cpu-bioinfor.orgresearchgate.net |
Microscopy Techniques for Visualizing Peptide-Membrane Interactions
Confocal laser scanning microscopy is a powerful, high-resolution imaging technique used to visualize the interaction of fluorescently labeled peptides with biological membranes and cells in real-time. mdpi.comnih.gov It allows researchers to determine if a peptide binds to the cell surface or is internalized, and to observe any resulting morphological changes, such as membrane disruption. escholarship.org
Research Findings: While specific confocal microscopy studies focusing solely on Hp1090 are not detailed in the provided context, its established mechanism involves direct interaction with and permeabilization of phospholipid membranes. researchgate.netmdpi.com This mode of action makes it an ideal candidate for analysis by confocal microscopy. In such studies, the peptide would be labeled with a fluorescent dye and incubated with either model membranes, like Giant Unilamellar Vesicles (GUVs), or live cells. mdpi.comescholarship.org Based on its known virocidal mechanism against the Hepatitis C Virus (HCV), which involves disrupting the viral envelope, it is hypothesized that confocal imaging would show the peptide rapidly accumulating on and disrupting the integrity of target membranes. mdpi.com
Flow Cytometry for Analyzing Cellular Uptake and Membrane Integrity
Flow cytometry is a high-throughput technique that measures the physical and chemical characteristics of thousands of cells per second. nawah-scientific.commdpi.com For peptide research, it is commonly used to quantify cellular uptake of fluorescently labeled peptides and to assess cell membrane integrity by using dyes that only enter cells with compromised membranes. nih.govresearchgate.netrsc.org
Research Findings: The functional activity of Hp1090 is linked to its ability to permeabilize membranes. cpu-bioinfor.org Flow cytometry can be employed to quantify this effect. For example, by incubating cells with Hp1090 and a viability dye like propidium (B1200493) iodide (PI), which is excluded by cells with intact membranes, an increase in PI fluorescence would indicate membrane disruption. mdpi.com Furthermore, to analyze cellular uptake, a fluorescently-labeled version of Hp1090 could be incubated with cells, and the increase in cell-associated fluorescence would be measured to quantify binding and/or internalization. nawah-scientific.comnih.gov This method provides robust, quantitative data on how the peptide interacts with a cell population. mdpi.com
Quantitative Assays for Assessing Antiviral and Antibacterial Potency in Research Settings
The therapeutic potential of peptides like Hp1090 is determined through quantitative in vitro assays that measure their efficacy against specific pathogens. These assays determine key parameters such as the half-maximal inhibitory concentration (IC50) for viruses or the minimum inhibitory concentration (MIC) for bacteria.
Research Findings: Hp1090 has demonstrated significant activity against both viruses and bacteria. cpu-bioinfor.orgnih.gov Its most notable activity is against the Hepatitis C virus (HCV). In vitro assays using an HCV RNA quantification method (RT-PCR) showed that Hp1090 inhibited HCV infection with an IC50 value of 5.0 μM (or 7.62 µg/mL). mdpi.comnih.gov The mechanism is described as virucidal, meaning the peptide directly interacts with and destroys viral particles, preventing them from initiating infection. researchgate.net
In addition to its antiviral effects, Hp1090 possesses broad-spectrum antibacterial properties, showing activity against both Gram-positive and Gram-negative bacteria. nih.govnih.govresearchgate.net
| Activity Type | Target | Potency (IC50 / MIC) | Source |
|---|---|---|---|
| Antiviral | Hepatitis C Virus (HCV) | 5.0 μM | mdpi.comnovoprolabs.com |
| Antibacterial | Gram-positive bacteria | Activity confirmed | nih.govnih.gov |
| Antibacterial | Gram-negative bacteria | Activity confirmed | nih.govnih.gov |
Computational and Theoretical Studies on Ifkaiwsgikslf
Molecular Dynamics Simulations of Peptide-Membrane Interactions
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. ebsco.comnih.govnih.gov For peptides like IFKAIWSGIKSLF, MD simulations are particularly valuable for investigating their interactions with biological membranes, a key aspect of their antimicrobial and antiviral mechanisms.
Research has shown that this compound exhibits virucidal activity by permeabilizing the phospholipid membranes of viral envelopes. mdpi.com MD simulations can model this process in high detail. These simulations typically place the peptide in a virtual environment with a lipid bilayer mimicking a viral or bacterial membrane. By calculating the forces between the peptide and lipid molecules, researchers can observe how the peptide approaches, inserts into, and potentially disrupts the membrane structure. For instance, a common mechanism for such peptides is the formation of an α-helical structure upon encountering the membrane environment, which facilitates its insertion and the subsequent formation of pores or channels that lead to membrane leakage and cell death. nih.gov While specific MD simulation studies detailing the precise conformational changes of this compound as it interacts with a membrane are not extensively published, the general principles of MD applied to antimicrobial peptides suggest this is a likely mechanism of action. mdpi.com
In Silico Prediction of Peptide Characteristics
In silico tools allow for the rapid prediction of various physicochemical properties of peptides from their amino acid sequence, providing insights into their potential behavior and function. industrialchemicals.gov.aueuropa.eu For the peptide this compound, several key characteristics have been predicted, which are summarized in the table below.
| Property | Predicted Value | Significance |
| Molecular Weight | 1508.9 Da | Indicates the mass of one molecule of the peptide. |
| Isoelectric Point (pI) | 10.59 | The pH at which the peptide carries no net electrical charge. A high pI suggests the peptide is cationic at physiological pH. |
| Net Charge | +2 | The overall positive charge of the peptide at neutral pH, which is crucial for its initial electrostatic attraction to negatively charged microbial membranes. mdpi.com |
| Hydrophobicity | 5.95 | A measure of the peptide's tendency to interact with nonpolar environments. The amphipathic nature, having both hydrophobic and hydrophilic regions, is key to its function. mdpi.com |
| Conformational Propensity | α-helical | In membrane-mimicking environments, peptides like this compound tend to fold into an α-helical structure, which is important for membrane insertion and disruption. nih.gov |
These predicted properties are consistent with those of many antimicrobial peptides (AMPs), which are typically cationic and amphipathic. ethz.ch The positive charge facilitates binding to the negatively charged components of bacterial and viral membranes, while the amphipathic nature allows for insertion into the lipid bilayer.
Computational Design and Screening of Novel Peptide Analogues
Computational design and screening are used to create and evaluate new peptide sequences with potentially improved properties, such as enhanced antimicrobial activity or greater stability. nih.govsintef.noatp.ag This process often involves making systematic changes to the original peptide sequence (in this case, this compound) and then using computational tools to predict how these changes will affect the peptide's structure and function.
For example, researchers might create a library of virtual analogues by substituting one or more amino acids in the this compound sequence. These analogues can then be screened in silico for desirable characteristics, such as an optimized balance of hydrophobicity and charge, or a higher predicted binding affinity to a specific molecular target. nih.govinstem.com The most promising candidates identified through this computational screening can then be synthesized and tested in the laboratory, saving significant time and resources compared to traditional trial-and-error approaches.
Docking Studies to Predict Molecular Targets and Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govbiomedpharmajournal.org This method is widely used to understand how a peptide like this compound might interact with a specific protein target. scholarsresearchlibrary.combiointerfaceresearch.com
A notable study performed docking analysis of this compound (referred to as HP1090 in the study) with the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein. nih.gov The goal was to investigate its potential to interfere with the virus's ability to bind to the human ACE2 receptor. nih.gov Such docking studies can reveal key information about the binding, including:
Binding Affinity: An estimation of the strength of the interaction between the peptide and its target.
Binding Pose: The specific three-dimensional orientation of the peptide within the binding site of the target protein.
Key Interacting Residues: The specific amino acids on both the peptide and the target protein that are involved in the interaction, such as through hydrogen bonds or hydrophobic interactions.
The results of such studies can provide a molecular basis for the peptide's observed biological activity and can guide the design of more potent and specific inhibitors. nih.govfip.org
Comparative Peptidomics and Evolutionary Aspects of Ifkaiwsgikslf
Sequence Homology and Phylogenetic Analysis with Related Antimicrobial Peptides from Scorpion Venoms
IFKAIWSGIKSLF (Hp1090) belongs to a large group of scorpion venom peptides that lack the cysteine residues necessary for forming disulfide bridges. mdpi.com These NDBPs are typically short, cationic, and amphipathic. mdpi.com Sequence analysis reveals that this compound shares homology with other AMPs isolated from various scorpion venoms. For instance, another peptide from H. petersii, named Hp1035, shows high sequence similarity. researchgate.net However, subtle differences in their amino acid sequences lead to significant functional distinctions.
Phylogenetic analyses, based on primary sequence alignments, are instrumental in understanding the evolutionary relationships among NDBPs. researchgate.net These studies show that scorpion NDBPs exhibit greater sequence diversity compared to their disulfide-bridged counterparts. researchgate.net Phylogenetic trees indicate that peptides with similar functions or from related species often cluster together, suggesting a common evolutionary origin. researchgate.netnih.gov For example, analyses have shown that some NDBPs from different scorpion genera may have diverged from a common ancestral peptide. researchgate.net This evolutionary diversification has resulted in a vast arsenal (B13267) of peptides with a wide range of biological activities. ecsolab.com
Table 1: Sequence Comparison of this compound (Hp1090) and Homologous Scorpion Peptides
| Peptide Name | Sequence | Source Scorpion |
|---|---|---|
| This compound (Hp1090) | This compound | Heterometrus petersii |
| Hp1035 | IFSAIGGFLKSIF | Heterometrus petersii |
| Meucin-13 | IFGAIAGLLKNIF | Mesobuthus eupeus |
| IsCT | IFGAIWNGIKSLF | Opisthacanthus madagascariensis |
| Hp1404 | FFSLIPSLVKGLISAFK | Heterometrus petersii |
| AamAP1 | FLFSLIPHAIGGLISAFK | Androctonus amoreuxi |
Conservation of Functional Motifs and Structural Determinants Across Related NDBPs
The biological activity of this compound is intrinsically linked to its structure. In aqueous solutions, many NDBPs exist in a random coil conformation, but they adopt a distinct, amphipathic α-helical structure in membrane-mimicking environments. mdpi.com This structural flexibility is a hallmark of this peptide class. mdpi.com The α-helical conformation arranges hydrophobic and hydrophilic amino acid residues on opposite faces of the helix. This amphipathic nature is crucial for its antimicrobial mechanism, which involves interacting with and disrupting the negatively charged membranes of pathogens. preprints.org
Evolutionary Significance of NDBPs as Innate Immunity Components
Antimicrobial peptides are ancient and essential components of the innate immune system, providing a first line of defense against pathogens for a vast range of organisms, from insects to mammals. nih.govmdpi.comfrontiersin.org In arthropods like scorpions, which lack an adaptive immune system, AMPs such as NDBPs play a particularly critical role. frontiersin.org The evolution of a complex cocktail of venom peptides, including numerous AMPs, represents a sophisticated chemical defense and predatory strategy that has developed over 400 million years. researchgate.net
The diversity of NDBPs within a single scorpion's venom, and across different scorpion species, is a testament to the evolutionary pressure to combat a wide array of microbial threats. frontiersin.org The genes encoding these peptides are among the most rapidly evolving in mammals, and a similar evolutionary dynamism is observed in arthropods. mdpi.com This rapid evolution allows the host to adapt its defensive arsenal to new and evolving pathogens. The presence of multiple, functionally diverse AMPs like this compound in scorpion venom highlights their significance not only for immobilizing prey but also for protecting the scorpion itself from infections, making them a crucial element of its innate immune defenses. frontiersin.orgresearchgate.net
Current Research Challenges and Future Directions
Elucidation of Comprehensive Antimicrobial Targets and Mechanisms
Current research indicates that Hp1090 possesses broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net A primary mechanism of action is believed to be the disruption of the bacterial cell membrane, a hallmark of many antimicrobial peptides (AMPs). mdpi.com However, the precise molecular targets on the bacterial cell surface and the detailed steps of membrane permeabilization are not yet fully understood. nih.gov
The peptide's most well-documented activity is against the Hepatitis C virus (HCV). researchgate.net Studies have shown that Hp1090 can directly interact with HCV particles, permeabilizing their phospholipid membrane and thus inhibiting infection via a virucidal mechanism. researchgate.netmdpi.com The IC50 (half-maximal inhibitory concentration) for this activity has been reported to be 5.0 μM. mdpi.com
Future research must focus on:
Identifying the specific lipid or protein components of microbial membranes that Hp1090 interacts with.
Investigating whether it has intracellular targets in addition to membrane disruption. nih.gov
Exploring its efficacy against a wider range of clinically relevant, antibiotic-resistant bacteria, such as ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). nih.gov
Addressing Research Gaps in Understanding In Vivo Stability and Distribution
A major hurdle for the therapeutic development of peptide-based drugs is their poor in vivo stability. nih.govethz.ch Peptides are often susceptible to degradation by proteases in the body, leading to a short half-life and limiting their systemic application. nih.gov There is currently a significant lack of data regarding the stability, pharmacokinetics, and biodistribution of Hp1090 in living organisms.
Key research gaps to address include:
Determining the half-life of Hp1090 in serum and different tissues.
Identifying the specific proteases responsible for its degradation.
Understanding how the peptide is distributed and cleared from the body.
Overcoming these challenges might involve chemical modifications, such as incorporating unnatural amino acids or conjugating the peptide to carrier molecules like polyethylene (B3416737) glycol (PEG), to enhance its stability and improve its pharmacokinetic profile. mdpi.com
Development of Novel Research Methodologies for Peptide Study
The study of peptides like Hp1090 benefits from advancements in research methodologies. While standard techniques like solid-phase peptide synthesis, mass spectrometry, and circular dichroism have been used, new approaches could provide deeper insights. researchgate.net
Future progress could be driven by:
Advanced Imaging: Using high-resolution microscopy to visualize the interaction of fluorescently-labeled Hp1090 with live bacterial and viral membranes in real-time.
Computational Modeling: Molecular dynamics simulations can predict the peptide's structure in different environments and its precise interactions with lipid bilayers, as has been explored for its potential interaction with the spike protein of coronaviruses. nih.gov
Omics Technologies: Transcriptomics and proteomics could reveal the broader cellular response of microorganisms upon exposure to Hp1090, uncovering additional mechanisms of action beyond membrane permeabilization. nih.gov
Integration of IFKAIWSGIKSLF into Biomaterial Research (e.g., Hydrogels)
The integration of antimicrobial peptides into biomaterials is an emerging field aimed at creating surfaces and materials that resist microbial colonization or serve as localized drug delivery systems. sciforum.net Peptides are attractive for this purpose because they are often biocompatible and biodegradable. sciforum.net
There is growing interest in using self-assembling peptides to form hydrogels for therapeutic applications. sciforum.net The physicochemical properties of a peptide, such as its hydrophobicity and charge, influence its ability to form these structures. sciforum.net Given Hp1090's amphipathic nature, future research could explore:
Its potential to self-assemble or be incorporated into hydrogel scaffolds.
The development of Hp1090-infused wound dressings or coatings for medical devices to prevent infections.
Controlled-release formulations that deliver the peptide locally over an extended period.
Exploration of Broader Biological Activities and Molecular Pathways
The biological activities of scorpion venom peptides are diverse, often extending beyond antimicrobial effects to include anticancer, anti-inflammatory, and immunomodulatory functions. nih.gov The full spectrum of Hp1090's biological activities has not been thoroughly investigated.
Future research should aim to:
Screen Hp1090 for activity against various cancer cell lines, as other scorpion peptides have shown cytolytic effects on eukaryotic cells. nih.gov
Investigate its potential to modulate immune responses, which could be beneficial in treating infections.
Explore its effects on other viruses, particularly other enveloped viruses, given its mechanism of action against HCV. semanticscholar.org
Table 2: Key Research Areas and Future Directions for Hp1090
| Area | Current Understanding | Future Focus |
| Antimicrobial Mechanisms | Acts on bacterial and viral membranes. researchgate.netnih.gov Effective against HCV. | Identify specific molecular targets. nih.gov Test against resistant strains. mdpi.com |
| In Vivo Behavior | Data is lacking. nih.gov Stability is a known challenge for peptides. ethz.ch | Determine stability, pharmacokinetics, and biodistribution. mdpi.com |
| Research Methodologies | Standard peptide analysis techniques used. researchgate.net | Advanced imaging, computational modeling, omics approaches. nih.govnih.gov |
| Biomaterial Integration | No specific research yet. General potential for AMPs is recognized. sciforum.net | Develop peptide-based hydrogels, coatings, and drug delivery systems. sciforum.net |
| Broader Bioactivities | Primarily known for antimicrobial/antiviral effects. cpu-bioinfor.org | Screen for anticancer, anti-inflammatory, and immunomodulatory activities. nih.gov |
Q & A
Basic Research Questions
Q. How to formulate a focused research question for studying Ifkaiwsgikslf?
- Methodological Answer : Begin by narrowing the scope to a specific property or interaction (e.g., "How does pH affect the stability of this compound in aqueous solutions?"). Ensure the question is clear (avoids ambiguity), relevant (addresses gaps in existing literature), and complex (requires synthesis of multiple data types, such as spectroscopic and thermodynamic analyses). Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine the question .
Q. What are the essential components of experimental design for synthesizing this compound?
- Methodological Answer : A robust design includes:
- Variables : Define independent (e.g., temperature, catalyst concentration) and dependent variables (e.g., yield, purity) .
- Controls : Use negative controls (e.g., solvent-only reactions) and positive controls (e.g., known stable analogs) to validate results .
- Reproducibility : Document protocols in detail (e.g., solvent purification methods, instrument calibration) to enable replication .
Q. How to conduct a literature review for this compound using AI tools?
- Methodological Answer : Leverage AI-powered platforms like Zotero or Mendeley to automate paper sorting, keyword extraction, and citation tracking. Use semantic search tools (e.g., ResearchRabbit) to map interdisciplinary connections (e.g., linking this compound’s catalytic properties to environmental chemistry studies) .
Advanced Research Questions
Q. How to address contradictory data in the characterization of this compound’s crystalline structure?
- Methodological Answer :
- Replication : Repeat experiments under identical conditions to rule out procedural errors .
- Alternative Hypotheses : Test competing models (e.g., polymorphism vs. instrumental artifacts) using X-ray diffraction and differential scanning calorimetry .
- Statistical Reconciliation : Apply Bayesian analysis to weigh evidence for each hypothesis, incorporating prior data from analogous compounds .
Q. What advanced techniques optimize this compound’s catalytic efficiency in non-aqueous solvents?
- Methodological Answer :
- DOE (Design of Experiments) : Use software like JMP to screen factors (e.g., solvent polarity, ligand ratio) via factorial designs, identifying interactions that maximize turnover frequency .
- In Situ Spectroscopy : Monitor reaction pathways in real time using FTIR or Raman spectroscopy to pinpoint rate-limiting steps .
- Table : Key Parameters for Catalytic Optimization
| Parameter | Method | Target Metric |
|---|---|---|
| Solvent polarity | Hansen solubility parameters | Dielectric constant |
| Ligand ratio | Titration assays | Binding affinity (Kd) |
| Temperature gradient | Arrhenius plot | Activation energy (Ea) |
Q. How to integrate theoretical frameworks into mechanistic studies of this compound?
- Methodological Answer :
- Computational Modeling : Pair density functional theory (DFT) with experimental kinetics to validate proposed reaction mechanisms .
- Conceptual Alignment : Link findings to established theories (e.g., Marcus theory for electron transfer) to contextualize anomalies or novel behavior .
Q. What ethical considerations are critical when publishing controversial findings on this compound’s toxicity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
